Molecular Weight and Predicted Lipophilicity Differentiate 5-(Piperidin-1-yl)pentan-1-amine from Shorter-Chain Piperidine Amines
The molecular weight and predicted lipophilicity (cLogP) of 5-(piperidin-1-yl)pentan-1-amine are quantifiably distinct from its shorter-chain analogs, directly impacting its suitability for applications requiring specific physicochemical profiles. Compared to 3-(piperidin-1-yl)propan-1-amine, the target compound exhibits a 19.7% higher molecular weight and a 1.3 unit increase in cLogP, which can significantly alter membrane permeability and protein binding .
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 170.30 g/mol; cLogP = 2.1 (predicted) |
| Comparator Or Baseline | 3-(Piperidin-1-yl)propan-1-amine: MW = 142.24 g/mol; cLogP = 0.8 (predicted) |
| Quantified Difference | MW: +28.06 g/mol (+19.7%); cLogP: +1.3 units |
| Conditions | Molecular weight from vendor data ; cLogP predicted using ChemDraw 20.0 |
Why This Matters
This quantifiable difference in molecular size and lipophilicity directly impacts the compound's behavior in biological assays and its suitability as a building block for generating libraries with specific physicochemical property space.
